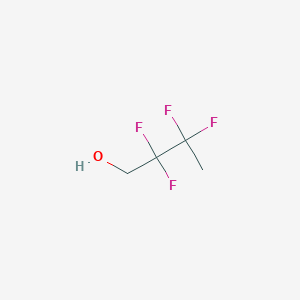
2,2,3,3-Tetrafluorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetrafluorobutanone or 2,2,3,3-tetrafluorobutanoic acid.
Reduction: Formation of 2,2,3,3-tetrafluorobutane.
Substitution: Formation of 2,2,3,3-tetrafluorobutyl halides.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluorobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated analogs of existing drugs to enhance their efficacy and stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers with unique properties.
Mécanisme D'action
The mechanism by which 2,2,3,3-tetrafluorobutan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can modulate the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluorobutane: Similar structure but lacks the hydroxyl group.
2,2,3,3-Tetrafluorobutanone: Contains a carbonyl group instead of a hydroxyl group.
2,2,3,3-Tetrafluorobutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2,2,3,3-Tetrafluorobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C4H6F4O |
|---|---|
Poids moléculaire |
146.08 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluorobutan-1-ol |
InChI |
InChI=1S/C4H6F4O/c1-3(5,6)4(7,8)2-9/h9H,2H2,1H3 |
Clé InChI |
OCIRWQBZCBFUDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


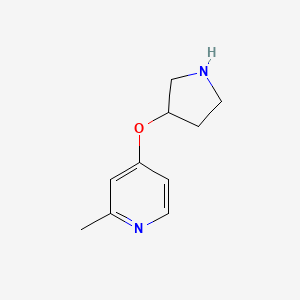
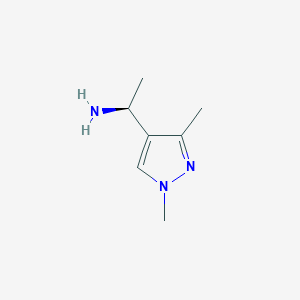
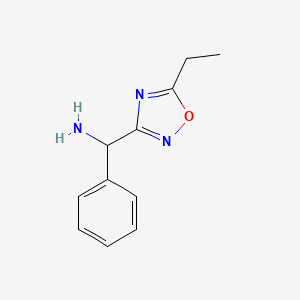
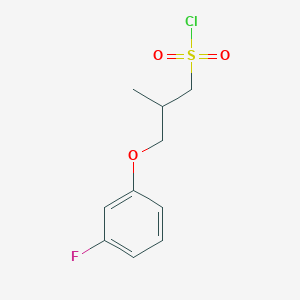
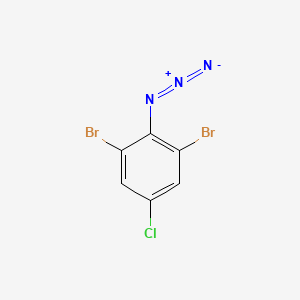
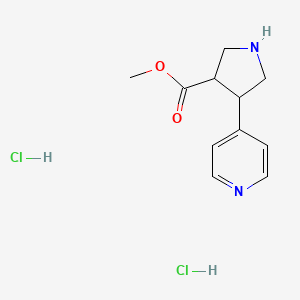
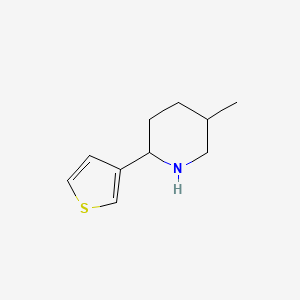
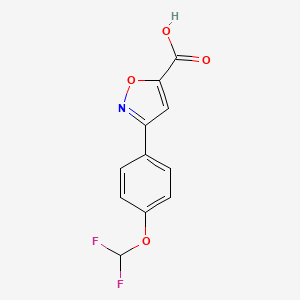
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
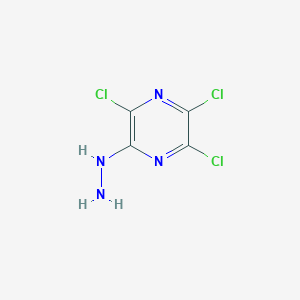
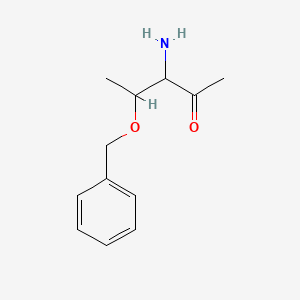

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
